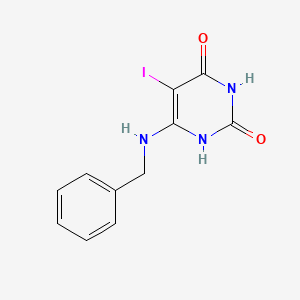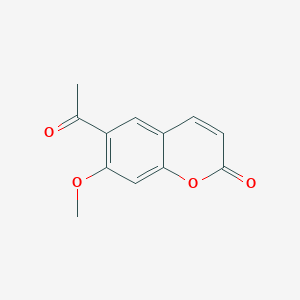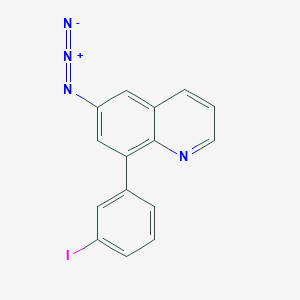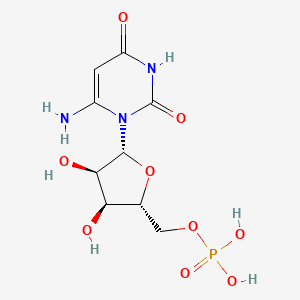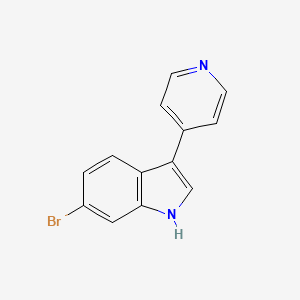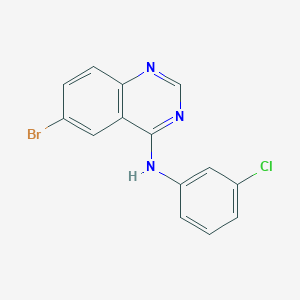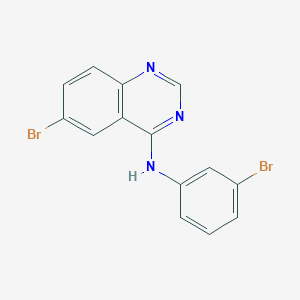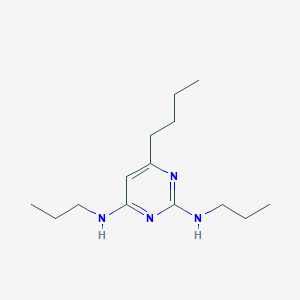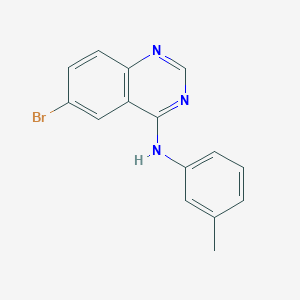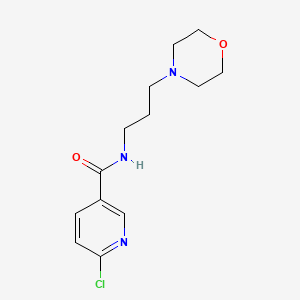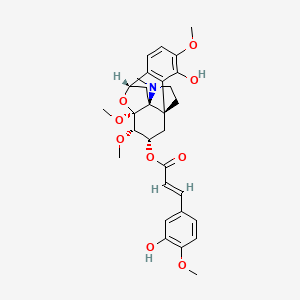![molecular formula C17H18O3 B10845265 6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10845265.png)
6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzo[c]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. One common method includes:
Intermolecular Diels–Alder Cycloaddition: This step involves the reaction between 3-vinyl-2H-chromenes and methyl propiolate to form a cyclohexadiene intermediate.
Oxidative Aromatization: The cyclohexadiene intermediate undergoes oxidative aromatization to yield the final benzo[c]chromene product.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above synthetic routes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
6-Ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors in the central nervous system or other tissues, leading to altered cellular responses.
Comparison with Similar Compounds
6H-benzo[c]chromene: A parent compound with similar structural features but lacking specific substituents.
4,7-Dimethyl-6H-benzo[c]chromene: A closely related compound with similar biological activities.
Uniqueness: 6-Ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzo[c]chromenes.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
6-ethyl-4,7-dimethyl-6H-benzo[c]chromene-3,8-diol |
InChI |
InChI=1S/C17H18O3/c1-4-15-16-9(2)13(18)7-5-11(16)12-6-8-14(19)10(3)17(12)20-15/h5-8,15,18-19H,4H2,1-3H3 |
InChI Key |
IAFZPZLQCDKQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2C)O)C3=C(O1)C(=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



